molecular formula C18H12N4O5S2 B2868246 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007262-16-9

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2868246
CAS RN: 1007262-16-9
M. Wt: 428.44
InChI Key: YQXXFGDUOIJILX-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H12N4O5S2 and its molecular weight is 428.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Agents

The benzo[d]thiazole moiety is significant in the design of antimycobacterial agents. Research has shown that derivatives of benzo[d]thiazole, such as the compound , can be effective against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis . These compounds can be designed and synthesized with various substituents to enhance their activity and selectivity towards Mtb over non-tuberculous mycobacteria (NTM).

Antitubercular Activity

Specifically, benzo[d]thiazole derivatives have been evaluated for their in vitro antitubercular activity . They have shown promising results, with certain derivatives displaying low micromolar inhibitory concentrations against Mtb . This suggests that our compound could potentially be optimized for treating tuberculosis.

Selective Inhibition

The compound’s ability to selectively inhibit Mtb over NTM is particularly noteworthy. This selectivity is crucial for developing targeted therapies that minimize the impact on the body’s natural microbiota and reduce the risk of developing drug resistance .

ADMET Properties

The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico, which is essential for understanding its pharmacokinetic profile . This helps in assessing the compound’s potential as a drug candidate.

Molecular Docking and Dynamics

Molecular docking and dynamics studies are vital for understanding the interaction between the compound and biological targets. For instance, the binding pattern and stability of the protein-ligand complex with the target Pantothenate synthetase of Mtb can be elucidated . This aids in the rational design of more potent derivatives.

properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S2/c1-27-16(23)8-21-13-5-3-11(22(25)26)7-15(13)29-18(21)20-17(24)10-2-4-12-14(6-10)28-9-19-12/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXXFGDUOIJILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

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